2-Prenyl-1-naphthol

5-Lipoxygenase Inhibition Inflammation Leukotriene Biosynthesis

2-Prenyl-1-naphthol is a well-defined, prenylated naphthol sesquiterpenoid, isolated from Catalpa ovata. The prenyl moiety enhances lipophilicity (LogP 4.7), making it essential for authentic botanical fingerprinting via HPLC. Substitution with non-prenylated naphthols introduces uncontrolled variables and compromises data reproducibility. Procure this specific scaffold to ensure method validation and explore structure-activity relationships with confidence. Ideal for reference standard and chemical biology probe applications.

Molecular Formula C15H16O
Molecular Weight 212.29 g/mol
CAS No. 16274-34-3
Cat. No. B176975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Prenyl-1-naphthol
CAS16274-34-3
Molecular FormulaC15H16O
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C2=CC=CC=C2C=C1)O)C
InChIInChI=1S/C15H16O/c1-11(2)7-8-13-10-9-12-5-3-4-6-14(12)15(13)16/h3-7,9-10,16H,8H2,1-2H3
InChIKeyUEMWMIJHPZVYLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid

Structure & Identifiers


Interactive Chemical Structure Model





2-Prenyl-1-naphthol (CAS 16274-34-3): Key Properties and Procurement Considerations for Research Selection


2-Prenyl-1-naphthol (CAS 16274-34-3; synonyms: 2-Isopentenyl-1-naphthol, 1-Hydroxy-2-prenylnaphthalene) is a prenylated aromatic compound of the 1-naphthol class, bearing a 3,3-dimethylallyl (prenyl) substituent at the 2-position . It is classified as a sesquiterpenoid and can be isolated from plants of the genus Catalpa . With a molecular weight of 212.29 g/mol (C15H16O), the compound exhibits a predicted logP of 4.81, indicating substantial lipophilicity . Procurement-relevant physicochemical specifications include a predicted boiling point of 358.1 ± 11.0 °C, predicted density of 1.073 ± 0.06 g/cm³, and a predicted pKa of 9.88 ± 0.50 . The compound is supplied as an oil and requires storage at 2-8°C; it is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Why Generic 1-Naphthol Analogs Cannot Substitute for 2-Prenyl-1-naphthol in Specialized Research Applications


The selection of 2-prenyl-1-naphthol over unsubstituted 1-naphthol or other 2-substituted analogs is not a matter of interchangeable potency; rather, it hinges on the distinct pharmacological and physicochemical consequences conferred by the specific C2-prenyl substituent. Prenylation of aromatic secondary metabolites—the addition of an isoprenoid side chain—is well documented to enhance lipophilicity, improve membrane permeability, and fundamentally alter target binding profiles compared to non-prenylated parent compounds [1]. Structure-activity relationship (SAR) studies within the 2-substituted-1-naphthol class demonstrate that enzyme inhibition versus non-specific antioxidant effects is determined by substituent-specific mechanisms, making cross-class substitution unreliable without empirical validation [2]. The evidence below quantifies precisely where 2-prenyl-1-naphthol's profile differs from comparators, enabling data-driven procurement decisions.

Quantitative Evidence for 2-Prenyl-1-naphthol Differentiation: Head-to-Head and Cross-Study Comparative Data


5-Lipoxygenase Inhibitory Potency: Nanomolar IC50 Achieved via Specific Enzyme Binding vs. Nonspecific Antioxidant Analogs

2-Prenyl-1-naphthol (identified as compound C06 in the study) inhibited purified human 5-lipoxygenase (5-LO) with an IC50 of 300 nM in cell-free assays, and demonstrated nanomolar activity across multiple assay formats: intact human PMNL (IC50 = 650 nM) and PMNL homogenates (IC50 = 660 nM) [1]. Critically, SAR studies on the broader 2-substituted-1-naphthol class demonstrate that inhibition occurs via specific enzyme binding, not via nonspecific antioxidant radical scavenging; this mechanistic distinction separates prenyl-substituted 1-naphthols from compounds whose activity derives solely from general antioxidant effects [2].

5-Lipoxygenase Inhibition Inflammation Leukotriene Biosynthesis

AKR1C3 Inhibition: 2-Prenyl-1-naphthol Exhibits Moderate Affinity for a Distinct Therapeutic Target

2-Prenyl-1-naphthol inhibits human recombinant AKR1C3 (aldo-keto reductase family 1 member C3) with an IC50 of 250 nM [1]. AKR1C3 is a distinct target from 5-LO and COX enzymes, involved in steroid hormone biosynthesis and prostaglandin metabolism, and is a recognized target in cancer research. The 250 nM IC50 value positions this compound as a moderately potent AKR1C3 ligand suitable for in vitro target validation studies, in contrast to structurally distinct AKR1C3 inhibitors that may achieve lower nanomolar potency but lack the 2-prenyl-1-naphthol scaffold for SAR exploration.

AKR1C3 Steroid Metabolism Cancer Research Enzymology

COX-1 vs. COX-2 Selectivity Profile: Moderate Dual Inhibition with Slight COX-2 Preference

2-Prenyl-1-naphthol exhibits a dual COX-1/COX-2 inhibition profile with a modest selectivity window. The compound inhibits mouse COX-2 with an IC50 of 90 nM and ovine COX-1 with an IC50 of 490 nM, yielding approximately 5.4-fold selectivity for COX-2 over COX-1 [1]. This moderate selectivity distinguishes the compound from both non-selective COX inhibitors (e.g., 1-naphthol derivatives with near-equipotent COX-1/COX-2 activity) and highly COX-2-selective agents (e.g., celecoxib-class compounds with >100-fold selectivity), placing it in an intermediate selectivity category relevant for probing dual inhibition effects.

Cyclooxygenase COX-1 COX-2 Prostaglandin Synthesis

Patent-Validated 5-Lipoxygenase Inhibitor Classification: Regulatory and Procurement Relevance

2-Prenyl-1-naphthol falls within the scope of European Patent EP0201071B1, which claims 2-substituted-1-naphthols as 5-lipoxygenase inhibitors useful in treating inflammation, obstructive lung disease, and psoriasis [1]. This patent classification distinguishes 2-prenyl-1-naphthol from 1-naphthol derivatives lacking the C2-substituent (which fall outside the claims) and provides a documented intellectual property anchor for industrial procurement decisions. The patent explicitly describes the C2-substituent as alkyl, alkenyl, cycloalkyl, cycloalkenyl, or aralkyl groups—the prenyl group qualifies as an alkenyl substituent, placing the compound firmly within the claimed class.

5-Lipoxygenase Patent Literature Anti-inflammatory Drug Discovery

Lipophilicity Enhancement via Prenylation: Predicted LogP Elevation Compared to Unsubstituted 1-Naphthol

The addition of the C2-prenyl substituent confers a significant increase in lipophilicity. 2-Prenyl-1-naphthol exhibits a predicted logP of 4.81 , compared to the experimental logP of 2.85 for unsubstituted 1-naphthol [1]. This nearly 2-log-unit increase (Δ logP ≈ 1.96) translates to approximately 90-fold higher theoretical partition coefficient favoring the organic phase. The enhanced lipophilicity is consistent with the established pharmacological principle that prenylation improves membrane permeability and target interaction potential of aromatic secondary metabolites [2].

Lipophilicity LogP Membrane Permeability ADME

Therapeutic Window Limitation: Human Whole Blood Assay Inactivation Due to Plasma Protein Binding

Despite nanomolar potency in cell-free and cellular assays, 2-prenyl-1-naphthol (compound C06) demonstrated complete inactivity in a human whole blood assay conducted in the presence of serum [1]. This finding indicates extensive plasma protein binding or serum component interference that abolishes the compound's 5-LO inhibitory activity under physiologically relevant ex vivo conditions. This represents a critical limitation for in vivo translation and distinguishes 2-prenyl-1-naphthol from analogs engineered for improved free fraction and serum stability.

Plasma Protein Binding Bioavailability Ex Vivo Assay Drug Development

Recommended Application Scenarios for 2-Prenyl-1-naphthol Based on Quantitative Differentiation Evidence


In Vitro 5-Lipoxygenase Target Engagement and Mechanistic Studies

Use in cell-free purified 5-LO assays (IC50 = 300 nM) or intact human PMNL cellular assays (IC50 = 650 nM) to investigate 5-LO inhibition mechanisms and leukotriene biosynthesis pathways [1]. The compound's specific enzyme inhibition mechanism—distinct from nonspecific antioxidant effects—makes it appropriate for target engagement studies requiring pathway-specific modulation rather than general radical scavenging [2].

AKR1C3 Ligand for Steroid Metabolism and Cancer Target Validation

Employ as a moderately potent AKR1C3 inhibitor (IC50 = 250 nM) in in vitro enzymology studies investigating steroid hormone biosynthesis, prostaglandin metabolism, or AKR1C3-dependent cancer cell line pharmacology [3]. The naphthol scaffold provides a distinct SAR platform compared to other AKR1C3 inhibitor chemotypes.

Dual COX-1/COX-2 Pharmacological Profiling with Documented Selectivity Ratio

Utilize in COX enzyme inhibition assays where a defined dual inhibition profile with moderate COX-2 preference (COX-2 IC50 = 90 nM; COX-1 IC50 = 490 nM; 5.4-fold selectivity) is required [3]. The documented selectivity ratio enables reproducible experimental design in prostaglandin synthesis studies.

Lipophilicity-Dependent Membrane Partitioning and Formulation Development Studies

Apply in studies where enhanced lipophilicity (predicted logP = 4.81, vs. 2.85 for 1-naphthol) is beneficial, such as membrane permeability assays, lipid-phase partitioning experiments, or topical formulation development requiring improved compound retention in lipophilic environments [REFS-4, REFS-5].

Cell-Free and Isolated Cellular In Vitro Assays Only—Avoid Whole Blood or Plasma-Containing Systems

Restrict use to cell-free enzyme assays and isolated cellular systems (e.g., purified PMNL). The compound is inactivated in human whole blood assays containing serum due to extensive plasma protein binding [1]. Do NOT use in ex vivo whole blood assays, plasma-containing media, or in vivo studies without substantial formulation optimization to address protein binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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